2-(7-Methyl-3-indolyl)-2-oxoacetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-8(5-12-9(6)7)10(13)11(14)15/h2-5,12H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDWJOMOJXNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 7 Methyl 3 Indolyl 2 Oxoacetic Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(7-Methyl-3-indolyl)-2-oxoacetic acid, the most logical disconnection is at the bond between the indole (B1671886) C3 position and the adjacent carbonyl carbon of the glyoxylic acid moiety. This bond is formed via an electrophilic substitution on the electron-rich indole ring.
This disconnection reveals two key synthons: the nucleophilic 7-methylindole (B51510) precursor and an electrophilic two-carbon acylating agent. The synthetic equivalent for the acylating agent is typically oxalyl chloride or a related derivative, which can readily react with the indole to form the desired carbon-carbon bond. This leads to a straightforward synthetic plan: the acylation of 7-methylindole at the C3 position.
Established Synthetic Routes for Indole-3-glyoxylic Acid Derivatives
The preparation of indole-3-glyoxylic acids is a well-documented transformation in organic chemistry. rsc.org The high nucleophilicity of the C3 position of the indole ring makes it highly susceptible to electrophilic attack. sciencemadness.orgresearchgate.netacs.org
The most direct and widely employed method for synthesizing indole-3-glyoxylic acids involves the use of oxalyl chloride as the acylating agent. This reaction is a type of Friedel-Crafts acylation. Due to the high reactivity of the indole ring, this acylation can often proceed without a strong Lewis acid catalyst, which is typically required for less reactive aromatic systems like benzene (B151609). sciencemadness.org
A specific synthesis for 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid has been reported using this methodology. researchgate.net The process involves two main steps:
Acylation: 7-Methylindole is treated with oxalyl chloride in an ethereal solvent, such as diethyl ether (Et₂O), at a reduced temperature (e.g., 0 °C). This reaction forms the intermediate, (7-methyl-1H-indol-3-yl)(oxo)acetyl chloride. The reaction is facile due to the high nucleophilic character of the indole's C3-position. researchgate.netacs.org
Hydrolysis: The resulting acid chloride is not isolated but is subsequently hydrolyzed to the desired carboxylic acid. This is typically achieved by adding an aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, and heating the mixture. researchgate.net This two-step, one-pot procedure can provide the final product in high yield (e.g., 95%). researchgate.net
This approach is broadly applicable for the synthesis of various substituted indole-3-glyoxylic acids. acs.orgsigmaaldrich.com
While the oxalyl chloride method is efficient, competing reactions, such as substitution at the N1 position, can sometimes lead to lower yields or the formation of byproducts. researchgate.netnih.gov To address this, alternative acylation strategies have been developed.
Dialkylaluminum Chloride-Mediated Acylation: A general method for the C3-acylation of indoles uses acyl chlorides in the presence of diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). organic-chemistry.org This method proceeds under mild conditions and, crucially, does not require the protection of the indole nitrogen (NH). organic-chemistry.org The use of stronger Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can lead to decomposition of the starting material. organic-chemistry.org
Metal Triflates in Green Chemistry: Modern approaches have focused on developing more environmentally friendly procedures. One such method utilizes metal triflates, such as yttrium triflate (Y(OTf)₃), as water-tolerant, recyclable Lewis acid catalysts. nih.govnih.gov These reactions are often performed with acid anhydrides as the acylating agent in an ionic liquid solvent and may be accelerated by microwave irradiation. nih.govnih.gov This technique offers high regioselectivity for the 3-position, short reaction times, and avoids the need for NH-protection. nih.gov
Other Acylating Agents: Besides acyl chlorides and anhydrides, other reagents can be used. Indole can undergo electrophilic reactions with glyoxylic acid itself, although this may require specific catalytic conditions. researchgate.net Other methods for C3-acylation include the Vilsmeier-Haack reaction and various metal-catalyzed processes. nih.gov
Synthesis of the 7-Methylindole Precursor
The availability of the 7-methylindole starting material is critical for the synthesis of the target compound. 7-Methylindole is a known organic compound used in the production of pharmaceuticals and agricultural chemicals. wikipedia.orgchemicalbook.com Several methods for its preparation have been established.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| Leimgruber-Batcho-like | 3,5-Dimethyl-4-nitrotoluene, Pyrrole (B145914) | DMFDMA, Toluene, Pd/C, H₂ | 82% | guidechem.com |
| From o-Toluidine | 2-Methylaniline, Epichlorohydrin | AlCl₃, Sn/activated carbon | 64.3% | guidechem.comchemicalbook.com |
| From o-Nitrotoluene | Substituted o-nitrotoluene | DMFDMA, Iron powder, Acetic Acid | 64.9% | guidechem.com |
| Cyclization | 2,6-Dimethylformanilide | Potassium ethoxide | - | wikipedia.org |
One common approach involves the reaction of 2-methylaniline with epichlorohydrin, followed by a tin-catalyzed cyclization to yield 7-methylindole. guidechem.com Another route starts from a substituted ortho-nitrotoluene which is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, followed by reductive cyclization using iron powder in acetic acid. guidechem.com A similar strategy involves reacting 3,5-dimethyl-4-nitrotoluene with pyrrole and DMFDMA, followed by catalytic hydrogenation with palladium on carbon (Pd/C) to furnish 7-methylindole. guidechem.com
Detailed Reaction Mechanisms and Kinetic Considerations
The key transformation in the synthesis of this compound is the electrophilic aromatic substitution on the indole ring. The indole nucleus is significantly more reactive towards electrophiles than benzene. sciencemadness.org
The substitution predominantly occurs at the C3 position of the pyrrole ring. researchgate.netpearson.comquora.com This regioselectivity is explained by examining the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon electrophilic attack.
Attack at C3: When an electrophile attacks the C3 position, the positive charge is delocalized over the C2 atom and the nitrogen atom. Crucially, the aromaticity of the fused benzene ring is maintained in the key resonance structures. pearson.comic.ac.uk
Attack at C2: Attack at the C2 position forces the positive charge onto the nitrogen atom, but this disrupts the aromatic sextet of the benzene ring, resulting in a less stable intermediate. ic.ac.uk
Attack on the Benzene Ring: The benzene portion of indole is less reactive than the pyrrole ring because the lone pair of the nitrogen atom is primarily involved in the aromaticity of the five-membered ring. quora.com
Therefore, the reaction pathway via the C3-substituted intermediate is energetically favored. ic.ac.uk While substitution at the nitrogen (N1) position can be kinetically faster under certain conditions, the C3-substituted product is typically the thermodynamically more stable outcome. ic.ac.uk The reaction of indole with oxalyl chloride is a classic example of this principle, leading to highly regioselective acylation at the C3 position. acs.org
Mechanisms of Oxalyl Chloride Reaction
The reaction of 7-methylindole with oxalyl chloride is a primary method for introducing the glyoxylyl moiety at the C3 position of the indole ring. This transformation is a type of electrophilic acyl substitution, which is characteristic of electron-rich aromatic systems like indoles.
The indole nucleus is highly reactive towards electrophiles, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. This high reactivity, estimated to be about 10^13 times that of benzene, allows the acylation with oxalyl chloride to proceed efficiently, often without the need for a Lewis acid catalyst that is typically required for Friedel-Crafts acylations of less reactive aromatic compounds. nih.govbyjus.comyoutube.commasterorganicchemistry.comlibretexts.org
The mechanism of this uncatalyzed acylation can be described as follows:
Formation of the Electrophile: Oxalyl chloride itself serves as the electrophilic reagent. The two carbonyl groups are electron-withdrawing, creating a significant partial positive charge on the carbonyl carbons.
Nucleophilic Attack: The electron-rich C3 position of the 7-methylindole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This attack leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses to restore the aromaticity of the indole ring. This involves the elimination of a chloride ion and the loss of a proton from the nitrogen atom of the indole ring, which is often facilitated by a mild base or the solvent. The resulting intermediate is 2-(7-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.
This reaction is analogous to the Vilsmeier-Haack reaction, where an activated Vilsmeier reagent (a halomethyleneiminium salt) acts as the electrophile. rsc.orgresearchgate.netnih.govmdpi.compearson.com In this case, oxalyl chloride is sufficiently reactive on its own to acylate the highly nucleophilic indole ring.
Hydrolysis Pathways to the Carboxylic Acid Moiety
The second stage in the synthesis of this compound is the hydrolysis of the intermediate acyl chloride, 2-(7-methyl-1H-indol-3-yl)-2-oxoacetyl chloride. This is a crucial step that converts the reactive acid chloride into the desired carboxylic acid.
The hydrolysis is typically carried out using an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). researchgate.net The pathway for this hydrolysis follows a nucleophilic acyl substitution mechanism:
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate.
Elimination of Chloride: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: The resulting protonated carboxylic acid is then deprotonated by the base (bicarbonate) present in the medium to form the carboxylate salt. The use of sodium bicarbonate is advantageous as it neutralizes the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product side. nih.gov The reaction of bicarbonate with HCl also produces carbon dioxide and water.
Acidification: In the final work-up step, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the final product, this compound.
The use of a mild base like sodium bicarbonate is crucial to avoid potential side reactions that could occur under stronger basic or acidic conditions, such as degradation of the indole ring or other unwanted transformations.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. For the synthesis of indole derivatives, including those with a glyoxylic acid moiety, microwave-assisted synthesis and catalyst-mediated transformations have emerged as promising alternatives to conventional methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained considerable attention as a green chemistry tool that can significantly reduce reaction times, improve yields, and enhance the purity of products. nih.govresearchgate.netmdpi.comorganic-chemistry.orgnih.gov The application of microwave irradiation in the synthesis of indole derivatives has been well-documented for various classical indole syntheses. nih.govorganic-chemistry.org
Table 1: Potential Advantages of Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Heating |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Often moderate to good | Often improved |
| Side Reactions | More prevalent | Often reduced |
| Solvent Usage | Can be significant | Can be reduced (solvent-free conditions possible) |
Catalyst-Mediated Transformations
The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of complex organic molecules, including indole derivatives. rsc.orgnih.govnih.gov Palladium-catalyzed reactions offer high efficiency, selectivity, and functional group tolerance.
One relevant catalytic approach is the palladium-catalyzed carbonylation of indoles. rsc.orgnih.gov Research has shown that indoles can undergo double carbonylation with amines in the presence of a palladium catalyst to yield indole-3-α-ketoamides. rsc.orgnih.gov This methodology could be adapted for the synthesis of this compound by employing a suitable nucleophile that can be subsequently hydrolyzed to the carboxylic acid.
Another promising avenue is the palladium-catalyzed synthesis of 2,3-diaryl-N-methylindoles from o-alkynylanilines and aryl pinacol (B44631) boronic esters, demonstrating the versatility of palladium in constructing substituted indoles. nih.gov While direct catalytic synthesis of the target molecule from simple precursors is a subject of ongoing research, these catalyst-mediated transformations provide a powerful platform for developing novel and more direct synthetic routes.
Purification and Isolation Techniques for Research-Scale Synthesis
The final stage in any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For this compound, which is a solid at room temperature, several techniques can be employed.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indole carboxylic acids, a mixture of solvents is often employed to achieve the desired solubility profile.
Table 2: Common Solvents for Recrystallization of Indole Derivatives
| Solvent/Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | A good general-purpose system for many organic acids. |
| Ethyl Acetate (B1210297)/Hexane (B92381) | Medium/Non-polar | Useful for compounds with intermediate polarity. |
| Acetone/Water | Polar | Another common system for polar compounds. |
| Dichloromethane/Hexane | Medium/Non-polar | Can be effective for less polar compounds. |
The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Column Chromatography: For more challenging purifications or when dealing with complex mixtures, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase for the purification of polar compounds like carboxylic acids. A solvent system (eluent) of appropriate polarity is used to separate the target compound from impurities based on their differential adsorption to the silica gel. For indole derivatives, mixtures of ethyl acetate and hexane are frequently used. mdpi.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or biological testing purposes, preparative HPLC can be utilized. Reversed-phase HPLC, with a C8 or C18 column, is typically used for the separation of indole derivatives. nih.govnih.govresearchgate.netresearchgate.net A gradient elution with a mobile phase consisting of an aqueous acid (like acetic or formic acid) and an organic modifier (like acetonitrile (B52724) or methanol) is often employed to achieve efficient separation. nih.govnih.govresearchgate.net
Comprehensive Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-(7-Methyl-3-indolyl)-2-oxoacetic acid, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons on the indole (B1671886) ring, the methyl group, and the acidic proton of the carboxylic acid.
The indole moiety itself presents several key protons. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), a characteristic feature of acidic protons in a nitrogen heterocycle. The proton at the C2 position of the indole ring is notably deshielded due to the adjacent electron-withdrawing glyoxylyl group and would be expected to resonate as a singlet. The aromatic protons on the benzene (B151609) portion of the indole ring (at positions C4, C5, and C6) would exhibit characteristic splitting patterns (doublets or triplets) based on their coupling with adjacent protons. The methyl group attached to C7 would appear as a sharp singlet in the upfield region of the spectrum (typically around 2.5 ppm). The carboxylic acid proton is also expected to be a broad singlet at a very downfield chemical shift, often above 12 ppm, though its observation can be dependent on the solvent used.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 (Indole N-H) | >10.0 | br s |
| H-2 | ~8.5 | s |
| H-4 | ~7.8 | d |
| H-5 | ~7.2 | t |
| H-6 | ~7.1 | d |
| 7-CH₃ | ~2.5 | s |
| COOH | >12.0 | br s |
Note: Expected values are based on general principles and data from similar indole compounds. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, one would expect to observe eleven distinct signals corresponding to its eleven carbon atoms.
The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing far downfield (typically >160 ppm). The carbons of the indole ring resonate in the aromatic region (approximately 110-140 ppm). The C3 carbon, attached to the electron-withdrawing oxoacetic acid group, would be found at a relatively downfield position within this range, while the C2 carbon would also be significantly affected. The carbon of the methyl group at C7 will appear at a characteristic upfield chemical shift (around 15-20 ppm).
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | ~180-190 |
| C=O (Acid) | ~165-175 |
| C2 | ~135 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~125 |
| C5 | ~123 |
| C6 | ~121 |
| C7 | ~120 |
| C7a | ~136 |
| 7-CH₃ | ~17 |
Note: Expected values are based on general principles and data from similar indole compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure, especially for complex molecules. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. acs.org For this compound, COSY would show correlations between the adjacent aromatic protons on the indole ring (H-4, H-5, H-6), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). bipublication.comnih.gov This is crucial for assigning the signals of each protonated carbon in the molecule, for example, linking the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. bipublication.comnih.gov This technique is instrumental in connecting the different fragments of the molecule. For instance, it would show a correlation between the H-2 proton and the C3, C3a, and the ketonic carbonyl carbon, confirming the position of the oxoacetic acid group at C3. Correlations between the methyl protons and the C7 and C6 carbons would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help to confirm the substitution pattern on the indole ring by showing spatial proximity between, for example, the methyl protons and the H-6 proton.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption bands. For this compound, the FT-IR spectrum would be expected to show several key peaks.
A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid. The N-H stretching vibration of the indole ring typically appears as a sharp to medium peak around 3300-3400 cm⁻¹. The spectrum would also be dominated by two strong carbonyl (C=O) stretching bands: one for the ketonic carbonyl and one for the carboxylic acid carbonyl, typically found in the region of 1650-1750 cm⁻¹. The exact positions can help distinguish between the two. Aromatic C=C stretching vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ region.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Indole) | 3300-3400 | Medium, Sharp |
| C-H (Aromatic/Alkene) | 3000-3100 | Medium |
| C-H (Alkyl) | 2850-3000 | Medium |
| C=O (Ketone) | ~1680-1700 | Strong |
| C=O (Carboxylic Acid) | ~1700-1720 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is often better for non-polar, symmetric bonds and aromatic rings.
For this compound, the Raman spectrum would provide strong signals for the aromatic C=C stretching modes of the indole ring. The C=O stretching vibrations would also be visible, although potentially weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton would be particularly Raman-active, providing a characteristic fingerprint for the molecule. This complementary data aids in a more complete vibrational analysis of the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragment ions.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. While specific experimental HRMS data for this compound is not widely reported in the surveyed literature, the theoretical exact masses for the compound and its likely protonated or sodiated adducts can be calculated. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. An analysis would be performed to confirm the calculated mass to within a very low margin of error (typically < 5 ppm), thereby verifying the molecular formula C₁₁H₉NO₃.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Adduct | Calculated Mass (m/z) |
|---|---|---|
| [C₁₁H₉NO₃]+ | [M]⁺˙ | 203.05824 |
| [C₁₁H₁₀NO₃]⁺ | [M+H]⁺ | 204.06552 |
Note: Data is calculated based on monoisotopic masses.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, leading to a molecular ion (M⁺˙) that can undergo subsequent fragmentation. The analysis of this fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation is predicted to follow logical pathways based on the stability of the resulting ions and neutral losses.
The most prominent fragmentation pathway involves the cleavage of the bond between the indole ring and the α-ketoacyl group. The primary fragment observed would be the highly stable 7-methyl-1H-indol-3-yl cation. Another significant fragmentation involves the loss of the carboxyl group as carbon dioxide, followed by the loss of carbon monoxide.
Key predicted fragmentation steps include:
Decarboxylation: Loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).
Formation of the Indolyl Cation: Cleavage at the C2-C3 bond of the side chain to form the stable 7-methyl-1H-indolyl cation.
Loss of Carbon Monoxide: Subsequent loss of CO (28 Da) from acylium ions.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 203 | [C₁₁H₉NO₃]⁺˙ | (Molecular Ion) |
| 158 | [C₁₀H₈NO]⁺ | •COOH |
Note: This table is based on theoretical fragmentation principles. The base peak would likely correspond to the most stable fragment, predicted here to be m/z 130.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline form. It provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.
The initial and often most challenging step in X-ray crystallography is growing a single, high-quality crystal suitable for diffraction. For a compound like this compound, this would typically be attempted through slow evaporation of a saturated solution. Common solvents for indole derivatives include ethyl acetate (B1210297), methanol, acetone, or mixtures thereof with less polar solvents like hexane (B92381) or toluene. Once crystals are obtained, their quality is assessed using an optical microscope to ensure they are single, have well-defined faces, and are free from significant defects.
A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other computational techniques to generate an initial electron density map, from which a preliminary molecular structure is built and subsequently refined.
As of the latest reviewed literature, a solved crystal structure for this compound has not been reported. Therefore, experimental data regarding its crystal system, space group, and unit cell parameters are not available.
If a crystal structure were determined, a detailed analysis of its geometric parameters would be conducted. This analysis would confirm the expected connectivity and provide insights into the molecule's conformation. Key parameters of interest would include the planarity of the bicyclic indole ring system, the bond lengths within the α-keto acid side chain, and the torsional angle between the indole ring and the substituent at the C3 position. This angle is particularly important as it defines the orientation of the oxoacetic acid group relative to the indole plane, which can be influenced by crystal packing forces and intramolecular hydrogen bonding. In the absence of experimental data, these specific values cannot be provided.
Table of Mentioned Chemical Compounds
Chiroptical Spectroscopy (if stereoisomers are relevant)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exclusively sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for stereochemical analysis. Should a synthetic route yield stereoisomers of this compound, or if the molecule is studied in a chiral medium, the following techniques would be of significant relevance.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption (ΔA) is plotted as a function of wavelength, resulting in a CD spectrum. A non-zero CD signal is only observed for chiral compounds within the wavelength range of their chromophores' absorption. The indole moiety and the α-keto acid functionality in this compound are chromophores that would be expected to give rise to CD signals if the molecule were chiral.
The resulting CD spectrum provides information on the absolute configuration and conformational features of the molecule. The sign of the CD band (positive or negative) and its magnitude are characteristic of a specific enantiomer. For instance, enantiomers will produce mirror-image CD spectra.
Hypothetical Research Findings:
In a hypothetical scenario where the R and S enantiomers of a chiral derivative of this compound have been synthesized and isolated, CD spectroscopy would be employed to confirm their stereochemical identity. The analysis would involve dissolving each enantiomer in a suitable solvent, such as methanol, and recording their CD spectra across a relevant UV-Vis wavelength range.
The resulting data would be presented in a table, detailing the wavelength of maximum absorption (λmax) and the corresponding differential molar extinction coefficient (Δε) or ellipticity (θ).
Illustrative Data Table for a Hypothetical Chiral Derivative:
| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect Sign |
| (R)-enantiomer | 295 | +3.5 | Positive |
| 250 | -2.1 | Negative | |
| (S)-enantiomer | 295 | -3.5 | Negative |
| 250 | +2.1 | Positive |
This illustrative table demonstrates how the sign of the Cotton effect in a CD spectrum is inverted for opposite enantiomers, providing a definitive method for their differentiation.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. numberanalytics.comwikipedia.org An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). numberanalytics.com Similar to CD, ORD is used to characterize chiral molecules and can help in assigning their absolute configuration. libretexts.org
ORD curves are classified as either plain or anomalous. slideshare.net Plain curves show a steady increase or decrease in rotation as the wavelength changes. Anomalous curves, which are more informative, exhibit a characteristic peak and trough, known as the Cotton effect, in the region where the molecule absorbs light. libretexts.org The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the chiral center(s) near the absorbing chromophore.
Hypothetical Research Findings:
For a hypothetical pair of enantiomers of a this compound derivative, ORD analysis would provide complementary information to CD spectroscopy. The ORD spectra of the two enantiomers would be mirror images of each other.
The data from an ORD experiment would typically be tabulated to show the specific rotation at various wavelengths, particularly highlighting the extrema of the Cotton effect.
Illustrative Data Table for a Hypothetical Chiral Derivative:
| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) | Description |
| (R)-enantiomer | 310 | +1500 | Peak |
| 280 | -2200 | Trough | |
| (S)-enantiomer | 310 | -1500 | Trough |
| 280 | +2200 | Peak |
These illustrative findings underscore the power of ORD in distinguishing between stereoisomers. The position and sign of the peaks and troughs in the ORD spectrum serve as a fingerprint for a particular enantiomer, aiding in the determination of its absolute configuration.
Chemical Reactivity, Derivatization, and Analog Synthesis
Reactivity of the Indole (B1671886) Nucleus in 2-(7-Methyl-3-indolyl)-2-oxoacetic Acid
The indole ring is an electron-rich aromatic system, which makes it inherently reactive towards electrophiles. The nitrogen atom's electron-donating nature enhances the ring's nucleophilicity, especially at the C3 position. researchgate.net However, since the C3 position in this compound is already substituted, any further reactions are directed to other positions on the ring. bhu.ac.in
Electrophilic and Nucleophilic Reactions on the Indole Ring
Electrophilic substitution reactions on the indole nucleus of this compound are anticipated to occur at positions C2, C4, C5, and C6. bhu.ac.in The specific site of substitution is governed by both electronic and steric influences. The electron-withdrawing character of the 2-oxoacetic acid group at C3 deactivates the pyrrole (B145914) portion of the indole ring, making it less susceptible to electrophilic attack. bhu.ac.in This directs incoming electrophiles towards the benzene (B151609) part of the nucleus (C4, C5, C6, and C7). bhu.ac.in
While the indole nucleus is not typically reactive towards nucleophiles, such reactions can be prompted under specific conditions, especially if the ring is activated by potent electron-withdrawing groups. researchgate.net For instance, nucleophilic aromatic substitution could happen at a position with a suitable leaving group, although this is less common for the unmodified compound. researchgate.net
Influence of the 7-Methyl Substituent on Reactivity
The methyl group at the C7 position has a moderate electron-donating effect due to hyperconjugation and inductive effects. This property can slightly increase the nucleophilicity of the benzene part of the indole ring, which may affect the regioselectivity of electrophilic substitution reactions. For example, the 7-methyl group might favor an electrophilic attack at the C6 position. Additionally, the physical size of the methyl group at C7 can create steric hindrance, impeding reactions at this site and potentially influencing the positioning of substituents at nearby positions. mdpi.com Studies on related methyl-substituted indoles have shown that a methyl group can weaken the hydrogenation ability of the nitrogen heterocycle by increasing the spatial requirements. mdpi.com
Reactions of the Oxoacetic Acid Moiety
The 2-oxoacetic acid side chain provides numerous opportunities for chemical alteration, targeting both the ketone and carboxylic acid functionalities.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily transformed into its corresponding esters and amides.
Esterification: This is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukyoutube.com The reaction is reversible, and to favor the formation of the ester, the product can be distilled off as it forms. chemguide.co.uk This method allows for the creation of a wide array of ester derivatives by using different alcohols. nih.govnih.gov
Amidation: This process involves reacting the carboxylic acid with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This versatile reaction enables the attachment of various amine-containing groups, leading to the synthesis of novel amides with potentially altered biological functions. nih.gov
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reactants | Catalyst/Coupling Agent | Product Type |
|---|---|---|---|
| Esterification | This compound + Alcohol | Acid Catalyst (e.g., H₂SO₄) | 2-(7-Methyl-3-indolyl)-2-oxoacetate Ester |
| Amidation | This compound + Amine | DCC or EDC | 2-(7-Methyl-3-indolyl)-2-oxoacetamide |
Reductions of the Ketone and Carboxylic Acid Groups
The ketone and carboxylic acid functionalities of the oxoacetic acid moiety can undergo selective or complete reduction.
The α-keto group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which would yield 2-hydroxy-2-(7-methyl-3-indolyl)acetic acid. researchgate.net
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) , are capable of reducing both the ketone and the carboxylic acid, resulting in the formation of 2-(7-methyl-3-indolyl)ethane-1,2-diol. bhu.ac.in
The selective reduction of the carboxylic acid while leaving the ketone intact is more complex and may necessitate protecting the keto group before reduction. google.com Borane reagents in the presence of trifluoroacetic acid have been used for the selective reduction of the pyrrole ring in indole compounds. google.com
Table 2: Reduction Products of this compound
| Reducing Agent | Functional Group(s) Reduced | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Ketone | 2-Hydroxy-2-(7-methyl-3-indolyl)acetic acid |
| Lithium aluminum hydride (LiAlH₄) | Ketone and Carboxylic Acid | 2-(7-Methyl-3-indolyl)ethane-1,2-diol |
Decarboxylation Pathways
The decarboxylation of α-keto acids such as this compound can be induced under specific conditions, often requiring high temperatures or a catalyst. researchgate.net This reaction would result in the formation of 7-methyl-3-acetylindole. The stability of the carbanion intermediate formed during this process influences the ease of decarboxylation. The electron-rich nature of the indole nucleus can help stabilize this intermediate. Recent studies have demonstrated photochemical and electrochemical methods for the decarboxylation of related glyoxylic acids to formylate indoles. organic-chemistry.orgthieme-connect.comacs.org
Synthesis of Structurally Modified Analogs and Derivatives
The synthesis of analogs and derivatives of this compound can be systematically approached by modifying its key functional groups: the indole nitrogen (N1), the carboxylic acid, and the ketone function.
The indole nitrogen (N-H) of this compound is a key site for derivatization. N-alkylation and N-acylation can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological profile.
Standard synthetic protocols for N-alkylation of indoles involve deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of alkylating agent can introduce a wide variety of substituents, from simple alkyl chains to more complex benzylic or functionalized groups. For instance, the reaction of an indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base is a conventional method for N-alkylation. nih.govnih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, sometimes in the absence of a solvent or in the presence of an ionic liquid. nih.gov
N-acylation can be achieved using acylating agents such as acid chlorides or anhydrides. Friedel-Crafts acylation conditions are generally not suitable for N-acylation of indoles as they tend to favor C-acylation. Instead, reaction of the indole with an acyl chloride in the presence of a non-nucleophilic base is a common approach. nih.gov
The presence of the electron-withdrawing glyoxylyl group at the C3 position generally increases the acidity of the N-H proton, facilitating its removal. However, the reactivity of the C3 position as the most nucleophilic site in the indole ring presents a challenge, often leading to a mixture of N- and C-substituted products. nih.govbeilstein-journals.org Therefore, careful optimization of reaction conditions is crucial to achieve selective N1-substitution.
Table 1: General Conditions for N1-Substitution of Indole Derivatives
| Reaction Type | Reagents and Conditions | Potential Substituents |
| N-Alkylation | Alkyl halide, NaH, DMF | Methyl, Ethyl, Benzyl |
| N-Alkylation | Dimethyl carbonate, Base (e.g., DABCO) | Methyl |
| N-Alkylation | Dibenzyl carbonate, Base (e.g., DABCO) | Benzyl |
| N-Acylation | Acyl chloride, Pyridine or Et3N | Acetyl, Benzoyl |
This table represents general methodologies for indole N-substitution and can be adapted for this compound, likely requiring protection of the carboxylic acid group prior to reaction.
The α-ketoacid moiety is a versatile handle for derivatization. The carboxylic acid can be converted into esters, amides, and other acid derivatives, while the ketone offers a site for reduction or nucleophilic addition reactions.
Esterification and Amidation: The carboxylic acid group of this compound can be readily converted to its corresponding esters or amides using standard coupling procedures. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or using coupling agents. rsc.orgorganic-chemistry.org Microwave-assisted esterification protocols have also been developed for high efficiency. rsc.org
Amidation is a particularly important transformation for this class of compounds, as it allows for conjugation with various amines, including polyamines. Common coupling agents used for this purpose include benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reactions are typically carried out in aprotic polar solvents like DMF.
Reactions of the Ketone: The α-keto group can undergo various transformations. For instance, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4), which would yield the corresponding α-hydroxy acid derivative. The reactivity of α-keto acids in condensation reactions is also documented, where they can react with other nucleophiles. nih.govresearchgate.net Furthermore, α-keto esters can be synthesized from the corresponding acids, and these esters can then undergo further reactions. mdpi.comorganic-chemistry.org
Table 2: Derivatization Strategies for the α-Ketoacid Moiety
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst or Coupling agent | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., PyBOP, EDC/HOBt) | Amide |
| Ketone | Reduction | NaBH4 | α-Hydroxy acid |
| Ketone | Condensation | Nucleophile (e.g., another indole) | Varied |
A significant area of research for indole-3-glyoxylic acids and their analogs has been their conjugation with biomolecules, particularly polyamines. These conjugation strategies aim to combine the properties of the indole scaffold with the cell-penetrating and DNA-binding capabilities of polyamines.
The primary method for conjugation involves the formation of an amide bond between the carboxylic acid of this compound and the primary amino groups of a polyamine. The synthesis typically involves the use of Boc-protected polyamine scaffolds to ensure selective acylation. The coupling reaction is often facilitated by reagents like PyBOP. Following the coupling, the Boc protecting groups are removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield the final conjugate as a salt. researchgate.net This strategy allows for the synthesis of a library of conjugates with varying polyamine chain lengths and substitution patterns on the indole ring. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: When considering further substitution on the indole ring of this compound, regioselectivity is a key consideration. The indole ring is an electron-rich heterocycle, and electrophilic aromatic substitution is a common reaction.
Pyrrole Ring vs. Benzene Ring: The C3 position is the most nucleophilic site in an unsubstituted indole. However, in the target molecule, this position is already occupied by the glyoxylyl group. The N1 position is another potential site for electrophilic attack or substitution, as discussed previously.
Benzene Ring Substitution: With the C3 position blocked, electrophilic attack on the benzene ring becomes more probable. The existing C7-methyl group is an activating, ortho- and para-directing group. The glyoxylyl substituent at C3 is deactivating. Therefore, electrophiles are expected to preferentially add to the C4 and C6 positions of the indole ring. The precise outcome would depend on the specific electrophile and reaction conditions. Studies on the nitration of 7-substituted indoles have shown that substitution can occur on the benzene ring. nih.gov Similarly, functionalization at the C7 position of 2-substituted indoles has been achieved through directed borylation, indicating the possibility of selective reactions on the benzene portion of the molecule. msu.eduacs.org
Stereoselectivity: Stereoselectivity becomes a factor in reactions involving the α-keto group. For instance, the reduction of the ketone to a secondary alcohol would create a chiral center. The use of chiral reducing agents could potentially lead to the enantioselective formation of one stereoisomer. However, specific studies on the stereoselective derivatization of this compound are not extensively documented in the reviewed literature. General methods for the enantioselective synthesis of α-hydroxy-γ-keto acids via aldol (B89426) reactions have been reported for other systems, suggesting that stereocontrolled transformations are feasible. researchgate.net
Biochemical Interactions and Mechanistic Insights in Vitro Studies
Exploration of Molecular Targets and Pathways In Vitro
The in vitro exploration of 2-(7-Methyl-3-indolyl)-2-oxoacetic acid and its analogs points toward specific molecular targets, primarily enzymes, that are crucial in various metabolic and signaling pathways.
The primary enzymatic target for many indole (B1671886) compounds is indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov By breaking down the essential amino acid tryptophan, IDO-expressing cells can exert potent effects on local immune responses. nih.gov The activity of IDO is associated with creating an immunosuppressive microenvironment, a mechanism implicated in various physiological and pathological processes. nih.govplos.org Inhibitors of this enzyme are of significant scientific interest. For instance, 1-methyl-D-tryptophan is a known IDO inhibitor studied in the context of cancer cell lines. plos.orgnih.gov
Beyond IDO, research into a variety of indole-based structures has identified several other potential enzyme targets. Molecular docking studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which have demonstrated antibacterial action, suggest possible interactions with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. semanticscholar.orgmdpi.com Other research has pointed to indole derivatives acting as inhibitors of bacterial enzymes like E. coli MurB, which is involved in peptidoglycan synthesis, and cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov
Table 1: Potential Enzyme Targets for Indole Derivatives
| Enzyme Target | Biological Role | Observed Effect of Indole Derivative | References |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) | Tryptophan catabolism, immune regulation | Inhibition | nih.govplos.orgnih.gov |
| (p)ppGpp Synthetases/Hydrolases | Bacterial stringent response | Inhibition (Predicted) | semanticscholar.orgmdpi.com |
| FtsZ Protein | Bacterial cell division | Inhibition (Predicted) | semanticscholar.orgmdpi.com |
| Pyruvate Kinase | Glycolysis | Inhibition (Predicted) | semanticscholar.orgmdpi.com |
| E. coli MurB | Peptidoglycan biosynthesis | Inhibition (Predicted) | nih.gov |
| Acetylcholinesterase (AChE) | Neurotransmitter hydrolysis | Inhibition | nih.gov |
| Butyrylcholinesterase (BuChE) | Neurotransmitter hydrolysis | Inhibition | nih.gov |
Direct receptor ligand binding studies for this compound are not prominent in the available literature. However, the downstream effects of its potential enzymatic targets are known to involve receptor interactions. For example, the catabolism of tryptophan by IDO produces kynurenine, which is a natural ligand for the aryl hydrocarbon receptor (AhR). nih.gov The activation of AhR by kynurenine is one of the mechanisms through which IDO mediates its immunoregulatory effects. nih.gov Therefore, while the compound itself may not be a primary receptor ligand, its potential influence on metabolic pathways can lead to the generation of molecules that are.
In Vitro Cellular Assays for Mechanistic Investigations
In vitro studies using various cell systems have been instrumental in elucidating the biological activities of indole derivatives, including their antimicrobial, antibiofilm, and cytotoxic effects.
Indole derivatives have been shown to possess significant antimicrobial properties against a wide array of pathogens. researchgate.net Studies have documented the activity of various indole compounds against clinically relevant bacteria, including extensively drug-resistant Acinetobacter baumannii, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Pseudomonas aeruginosa, and Mycobacterium smegmatis. semanticscholar.orgmdpi.comresearchgate.net For example, certain indolylbenzo[d]imidazoles exhibit high activity against staphylococci, with minimum inhibitory concentrations (MIC) below 1 µg/mL. semanticscholar.orgmdpi.com Synthetic indole derivatives have also been found to be effective against multidrug-resistant Gram-positive bacteria. nih.gov
The activity of these compounds extends to eukaryotic pathogens, such as fungi. Research has confirmed the efficacy of indole derivatives against Candida albicans and various Aspergillus species. semanticscholar.orgmdpi.comresearchgate.net
In the context of non-human mammalian cell lines, related indole structures have been evaluated for their biological effects. For instance, 2-aryl-2-(3-indolyl)acetohydroxamic acids and methyl-3-indolylacetate were assessed for their cytotoxic and anti-invasive activity against the HeLa cervical adenocarcinoma cell line. mdpi.comnih.gov
Table 2: Interactions of Related Indole Compounds with Various Cell Systems
| Cell System Type | Organism/Cell Line Example | Observed Effect | References |
|---|---|---|---|
| Prokaryotic (Gram-Negative) | Acinetobacter baumannii | Antimicrobial, Antibiofilm | researchgate.net |
| Prokaryotic (Gram-Negative) | Pseudomonas aeruginosa | Antimicrobial, Antibiofilm, Virulence Inhibition | researchgate.netresearchgate.netnih.govpsu.edu |
| Prokaryotic (Gram-Positive) | Staphylococcus aureus (MRSA) | Antimicrobial, Antibiofilm, Virulence Attenuation | semanticscholar.orgmdpi.comresearchgate.net |
| Prokaryotic (Mycobacteria) | Mycobacterium smegmatis | Antimicrobial | semanticscholar.orgmdpi.com |
| Eukaryotic (Fungal) | Candida albicans | Antifungal | semanticscholar.orgmdpi.com |
| Eukaryotic (Fungal) | Aspergillus fumigatus | Antifungal | researchgate.net |
| Eukaryotic (Non-human Mammalian) | HeLa (Cervical Adenocarcinoma) | Cytotoxicity, Inhibition of invasion | mdpi.comnih.gov |
A significant impact of indole compounds is their ability to interfere with bacterial biofilm formation, a key virulence factor. Derivatives such as 7-hydroxyindole (B18039) can inhibit biofilm formation and also help eradicate mature biofilms in pathogens like A. baumannii. researchgate.net Similarly, indole-3-acetic acid has been shown to cause significant biofilm inhibition and detachment in P. aeruginosa. researchgate.netnih.gov However, it is noteworthy that some derivatives, at sublethal concentrations, may stimulate biofilm formation, possibly as part of a bacterial stress response. mdpi.com
Beyond biofilms, these compounds affect other virulence pathways. Indole and its derivative 7-benzyloxyindole (B21248) can attenuate the virulence of S. aureus by repressing the expression of genes for toxins and proteases. researchgate.net In P. aeruginosa, indole compounds can decrease the production of virulence factors like pyocyanin (B1662382) and rhamnolipid. psu.edu
Mechanistically, some synthetic indoles function by disrupting core cellular processes. One such mechanism involves the inhibition of respiratory metabolism and the disruption of the proton motive force across the bacterial membrane, leading to cell death. nih.gov In non-human mammalian cell lines, the anticancer activity of related compounds has been linked to the modulation of signaling pathways that control cell invasion and survival, such as the MEK1/2-ERK1/2 pathway. nih.gov
Role as a Biochemical Probe or Substrate Analog
The literature does not explicitly describe this compound as a biochemical probe or a substrate analog. However, its chemical structure strongly suggests a potential role as a competitive inhibitor or substrate analog for enzymes that process tryptophan and its metabolites. The indole core is the defining feature of tryptophan, and the α-oxoacetic acid side chain is structurally similar to the side chains of tryptophan catabolites like indole-3-pyruvic acid. This structural mimicry makes it a plausible candidate for interacting with the active sites of enzymes in the tryptophan metabolic pathway, such as indoleamine 2,3-dioxygenase. nih.gov Its utility in probing the active sites of these enzymes is a logical area for further investigation.
Structure-Activity Relationship (SAR) Studies based on In Vitro Data (focused on molecular interactions)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the indole scaffold, SAR studies elucidate the roles of various functional groups and substitutions in molecular interactions with biological targets. In the context of this compound and its related analogues, these studies focus on modifications to the indole ring, the α-ketoacid moiety, and appended chemical groups to optimize potency and selectivity for a specific biological effect.
Detailed Research Findings
Research has shown that the indolyl-2-oxoacetic acid scaffold serves as a crucial "head group" in the design of new bioactive molecules. This core structure is often chemically linked to other fragments, such as polyamines, to explore novel therapeutic properties like antimicrobial or anticancer activities. mdpi.com
The position of substituents on the indole ring is a key determinant of biological activity. A study exploring a series of indolglyoxyl-polyamine conjugates for antimicrobial properties revealed the significant impact of substitution at the 5- and 7-positions. mdpi.com While many analogues in the series exhibited limiting cytotoxicity, specific modifications led to promising candidates. Notably, two conjugates featuring the 7-methyl indole group, analogues 23b and 23c , were found to exhibit potent activity against Gram-positive bacteria without detectable cytotoxic or hemolytic properties. mdpi.com This highlights the 7-methyl substitution as a favorable feature for this specific biological outcome.
The general SAR principles for this class of compounds can be summarized by analyzing the contribution of each molecular component:
The Indole Ring: The bicyclic aromatic structure of the indole ring is critical for establishing non-covalent interactions with biological targets. These include hydrophobic and π-π stacking interactions, as observed in the crystal structures of related indolyl compounds. nih.gov The indole N-H group can act as a hydrogen bond donor, further anchoring the molecule in a binding site. nih.gov The importance of the indole core itself has been demonstrated in comparative studies where its replacement with other heterocyclic rings, such as pyrrole (B145914), leads to significant changes in inhibitory potency against enzymes like carbonic anhydrase. mdpi.com
The α-Oxoacetic Acid Moiety: This linker region, consisting of two carbonyl groups and a carboxylic acid, is vital for activity. The carboxylic acid group, being ionizable at physiological pH, can form strong ionic bonds or hydrogen bonds with amino acid residues (e.g., arginine, lysine) in an enzyme's active site. youtube.com Its replacement with other acidic groups often leads to a decrease in activity, while conversion to non-acidic functionalities like amides can render the compounds inactive. youtube.com
Ring Substituents: As demonstrated by the 7-methyl substituted analogues, even small alkyl groups can profoundly influence activity. mdpi.com The position of the substituent is crucial; for example, in the context of indole acetic acid derivatives, substitution at the 5-position with groups like methoxy (B1213986) (-OCH3) or fluoro (-F) was found to be more effective than unsubstituted analogues for anti-inflammatory activity. youtube.com These groups can alter the electronic properties of the indole ring or create specific steric interactions that enhance binding affinity.
The following tables summarize key SAR findings from in vitro studies on this compound and related indolyl derivatives.
Table 1: SAR of Indolglyoxyl-Polyamine Conjugates (Antimicrobial Activity)
| Compound Analogue | Indole Substitution | Key In Vitro Finding | Reference |
|---|---|---|---|
| General Indolglyoxyl Conjugates | Varies (e.g., 5-Br, 5-F) | Many analogues showed associated cytotoxicity or hemolytic properties. | mdpi.com |
| Analogues 23b and 23c | 7-Methyl | Exhibited strong antimicrobial activity toward Gram-positive bacteria with no detectable cytotoxicity. | mdpi.com |
| Unsubstituted Analogues | None | Generally served as a baseline for comparison; often less potent than substituted analogues. | mdpi.com |
Table 2: General SAR Principles for Indolyl-Oxoacetic Acid Derivatives
| Molecular Moiety | Modification | Impact on In Vitro Activity | Reference |
|---|---|---|---|
| Carboxylic Acid | Replacement with other acidic groups | Generally decreases activity. | youtube.com |
| Carboxylic Acid | Conversion to amide analogues | Typically results in inactive compounds. | youtube.comresearchgate.net |
| Indole Ring | Substitution at position 5 (e.g., -OCH3, -F) | Can increase activity compared to unsubstituted analogues. | youtube.com |
| Indole Ring | Substitution at position 7 (e.g., -CH3) | Can lead to potent and selective activity in certain compound series. | mdpi.com |
| Indole Core | Replacement with a pyrrole scaffold | Significantly alters inhibitory potency and selectivity against target enzymes. | mdpi.com |
Emerging Research Directions and Advanced Applications in Chemical Biology
Utility as a Precursor for Complex Indole-Based Scaffolds
The chemical architecture of 2-(7-Methyl-3-indolyl)-2-oxoacetic acid makes it a highly valuable starting material, or precursor, for the synthesis of more elaborate molecular structures. The indole-3-glyoxylic acid framework is a versatile building block for creating a variety of bioactive compounds. chemimpex.combiosynth.com Its utility is demonstrated in its application as a "capping acid" in the synthesis of complex indole-3-acetamido-polyamine conjugates. researchgate.net In one documented synthesis, 7-methylindole (B51510) is first reacted with oxalyl chloride and then subjected to hydrolysis to yield 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid with high efficiency. researchgate.net This product can then be coupled with polyamines to create sophisticated hybrid molecules.
The broader indolylglyoxylamide scaffold, derived from indole-3-glyoxylic acids, is considered an excellent template for structural diversification in drug discovery. nih.gov The glyoxylic acid functional group is a key handle for introducing a wide range of substituents through amide bond formation, leading to libraries of derivatives with diverse properties. nih.govnih.gov Furthermore, the indole (B1671886) core itself can participate in advanced chemical reactions, such as [3+2] annulations with arynes, to construct novel and complex fused indole-indolone ring systems, highlighting the foundational role of such precursors in expanding the landscape of heterocyclic chemistry. nih.gov
Table 1: Synthesis of this compound as a Precursor This table outlines the synthetic route to the title compound, demonstrating its preparation for use as a building block.
| Step | Reagents and Conditions | Product | Yield | Reference |
| 1 | 7-Methylindole, Oxalyl chloride, Et₂O, 0 °C, 1.5 h | Intermediate acyl chloride | Not isolated | researchgate.net |
| 2 | Saturated aq. NaHCO₃, reflux, 2 h | 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid | 95% (over two steps) | researchgate.net |
Design Principles for Novel Indole Derivatives Based on this compound
The design of new indole derivatives for specific applications is a cornerstone of modern medicinal chemistry. nih.gov The structure of this compound exemplifies several key design principles aimed at optimizing molecular function.
Strategic Substitution on the Indole Ring: The choice of a substituent and its position on the indole ring is critical. The 7-methyl group in the title compound is not arbitrary; it was selected based on prior research demonstrating that substituents at the 7-position can enhance the intrinsic antimicrobial and antibiotic potentiation properties of indole-based molecules. researchgate.net This highlights a core principle: using specific substitution patterns on the indole scaffold to fine-tune biological activity. mdpi.com
The Glyoxylic Acid Moiety as a Versatile Handle: The 2-oxoacetic acid (glyoxylic acid) group at the C3 position is a powerful and versatile functional group for chemical modification. nih.gov It readily forms indolylglyoxylamides, which combine the privileged indole nucleus with a glyoxylamide function to create a template suitable for numerous structural alterations. nih.gov By varying the amine component reacted with this acid, chemists can systematically explore chemical space and modulate interactions with specific biological targets. For instance, indole-aryl amides derived from an indolylacetic acid core have been designed to target κ-opioid receptors. nih.gov
Target-Oriented Structural Merging: A successful design strategy involves merging the indole scaffold with other bioactive moieties to create hybrid molecules with novel or enhanced properties. nih.gov For example, indolylglyoxylamides have been joined with a β-carboline scaffold to produce cytotoxic agents that act as DNA intercalators. nih.gov This principle of molecular hybridization allows for the rational design of compounds aimed at specific targets, such as HIV-1 integrase or the CRTH2 receptor, by modifying the indole core and its side chains to optimize binding and efficacy. nih.govrsc.org
Table 2: Summary of Design Principles for Indole Derivatives This table summarizes key strategies used in the design of novel compounds based on indole scaffolds like this compound.
| Design Principle | Rationale | Example Application | References |
| Strategic Ring Substitution | To modulate electronic properties, steric hindrance, and biological activity. | The 7-methyl group was chosen to improve antimicrobial properties. | researchgate.net |
| Use of a Versatile Handle | The glyoxylic acid group allows for easy derivatization into amides (glyoxylamides) to explore structure-activity relationships. | Creation of indolylglyoxylamide libraries for various biological targets. | nih.govnih.gov |
| Molecular Hybridization | Combining the indole scaffold with other pharmacophores to create novel molecules with enhanced or new functions. | Merging with a β-carboline scaffold to create potential antitumor agents. | nih.gov |
| Target-Specific Optimization | Modifying linkers and substituents to achieve high potency and selectivity for a specific biological target. | Design of indole acetic acid derivatives as selective CRTH2 receptor antagonists. | nih.gov |
Methodological Advancements in Indole Chemistry Inspired by this Compound
While the synthesis of this compound can be achieved through established chemical methods, its role as a building block is enhanced by continuous innovation in indole synthesis. researchgate.netopenmedicinalchemistryjournal.com The field has seen a shift from conventional methods towards more efficient and environmentally benign "green" methodologies. openmedicinalchemistryjournal.com These advancements include reactions conducted in water, the use of ionic liquids as recyclable solvents, microwave-assisted synthesis for accelerated reaction times, and the development of solid acid catalysts like heteropoly acids or phosphate (B84403) zirconia that are cheap, efficient, and reusable. openmedicinalchemistryjournal.comresearchgate.net
In addition to greener approaches, significant progress has been made in catalytic methods for constructing and functionalizing the indole core. Palladium-catalyzed intramolecular oxidative coupling, for example, provides an efficient route to functionalized indoles. researchgate.net More advanced strategies, such as the [3+2] cycloaddition of anilines and dicarbonyl compounds, allow for the construction of complex multisubstituted indoles under eco-friendly electrochemical conditions. researchgate.net Furthermore, novel annulation reactions using aryne chemistry have been developed to rapidly synthesize complex fused indole scaffolds from simple indole precursors like methyl indole-2-carboxylates. nih.gov These modern synthetic tools provide chemists with a powerful and flexible arsenal (B13267) for creating diverse derivatives from fundamental building blocks like this compound.
Development of Research Tools for Biochemical Pathway Elucidation
Although this compound itself has not been extensively documented as a research probe, its core structure, indole-3-glyoxylic acid, is a known metabolite in certain biochemical pathways. This connection suggests a strong potential for developing derivatives of the title compound as specialized research tools.
For instance, in a study on bacterial metabolism, indole-3-glyoxylic acid was identified as a key intermediate in the transformation of indole by Arthrobacter sp. SPG, which proposes a tryptophan-independent pathway where indole is oxidized first to indole-3-acetic acid and then to indole-3-glyoxylic acid. nih.gov In plant biochemistry, the catabolism of the essential plant hormone indole-3-acetic acid in Zea mays is proposed to proceed through a series of oxidations to produce compounds like 7-hydroxyoxindole-3-acetic acid-glucoside, demonstrating the centrality of indole acid metabolites in understanding these pathways. nih.gov
These findings open the door for using isotopically labeled versions of this compound as chemical probes. Such tools could be used to investigate how the 7-methyl substituent affects these metabolic pathways in bacteria or plants. By tracing the metabolic fate of the labeled compound, researchers could elucidate novel enzymatic reactions or clarify how specific structural modifications influence metabolic flux, thereby providing deeper insights into complex biological systems. Furthermore, the glyoxylate (B1226380) portion of the molecule has been identified as a potential early marker in metabolic studies related to type 2 diabetes, suggesting another avenue for the development of diagnostic or research tools based on this scaffold. nih.gov
Potential in Materials Science or Chemical Sensors (if applicable, without biological/clinical claims)
The inherent chemical and photophysical properties of the indole scaffold make it a promising platform for applications beyond biology, particularly in materials science and the development of chemical sensors. rsc.orgcreative-proteomics.com The indole ring system is a versatile component in the design of fluorescent chemosensors for detecting a wide range of analytes, including both cations and anions. rsc.orgresearchgate.net
The sensing mechanism of indole-based sensors often relies on changes in their fluorescence properties upon binding an analyte. researchgate.net The nitrogen atom in the indole ring can act as a donor to coordinate with metal ions, while the aromatic system provides tunable electronic properties. researchgate.net This interaction can lead to either fluorescence enhancement or quenching, providing a measurable signal for the detection of ions such as Cu²⁺, Fe³⁺, Zn²⁺, and F⁻. researchgate.netsjp.ac.lk The design of these sensors involves attaching appropriate receptor units to the indole core to achieve high selectivity and sensitivity for the target analyte. sjp.ac.lk Given these established principles, the this compound framework could serve as a foundation for new sensors, where the glyoxylic acid group acts as a convenient point for attaching ion-binding moieties.
Beyond sensors, indole derivatives are being explored for their potential in creating novel materials. There is growing interest in using indole-based compounds to develop eco-friendly materials, such as biodegradable plastics, leveraging the unique chemical properties of the indole ring to impart desired functionalities. creative-proteomics.com
Conclusion and Future Research Perspectives
Synthesis and Characterization Challenges and Innovations
The synthesis of indole-3-glyoxylic acids, including the 7-methyl derivative, is well-established, yet not without its challenges. The primary route involves the acylation of the indole (B1671886) nucleus at the C3 position, which is the most nucleophilic site. A common and effective method for synthesizing 2-(7-Methyl-3-indolyl)-2-oxoacetic acid involves a two-step process starting from 7-methylindole (B51510). researchgate.net This process first involves acylation with oxalyl chloride, followed by hydrolysis of the resulting acyl chloride intermediate. researchgate.net
| Step | Reagent(s) | Conditions | Outcome | Yield |
| 1. Acylation | Oxalyl chloride, Diethyl ether (Et2O) | 0 °C, 1.5 hours | Formation of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetyl chloride | Not isolated |
| 2. Hydrolysis | Saturated aqueous Sodium Bicarbonate (NaHCO3) | Reflux, 2 hours | This compound | 95% (over two steps) researchgate.net |
Despite the high reported yield, challenges in indole chemistry often relate to controlling regioselectivity and preventing side reactions, such as N-acylation or reactions on the benzene (B151609) ring, especially with highly activated indoles. The solubility of starting materials and intermediates in aqueous media can also pose purification challenges. mdpi.com
Innovations in the broader field of indole synthesis are continually addressing these issues. The use of palladium-catalyzed intramolecular couplings and microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for other indole derivatives. mdpi.com In characterization, beyond standard spectroscopic methods (NMR, MS), there is a growing trend towards using in silico computational tools to predict physicochemical and pharmacokinetic properties, which can guide synthetic efforts and prioritize candidates for further testing. nih.gov
Contributions to Understanding Indole Reactivity and Biochemical Interactions
The indole nucleus is a privileged scaffold in medicinal chemistry, largely due to its presence in essential biomolecules like tryptophan and its ability to participate in various non-covalent interactions. nih.gov The study of substituted indoles like this compound contributes significantly to our understanding of how modifications to this core structure influence its chemical and biological behavior.
The introduction of a methyl group at the C7 position is a strategic choice. Substituents on the indole ring are known to enhance or modulate the electronic properties of the heterocyclic system. chim.it Specifically, the 7-methyl substituent was selected in some studies for its potential to improve intrinsic antimicrobial and antibiotic enhancement properties. researchgate.net This demonstrates how subtle structural changes can fine-tune biological activity.
The indole N-H group is a critical feature, acting as a hydrogen bond donor. This interaction is often crucial for anchoring indole-containing molecules to their biological targets, such as enzyme active sites or receptors. nih.gov The glyoxylic acid side chain at the C3 position provides a key acidic handle and an additional site for hydrogen bonding or salt-bridge formation, further defining the molecule's potential biochemical interactions. Investigations into related indolylglyoxylamide scaffolds have shown their capacity to bind to targets like the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which highlights the importance of this side chain in mediating biological effects. nih.gov
Unanswered Questions and Future Directions in Fundamental Research
While synthetic routes and initial biological applications are being explored, several fundamental questions regarding this compound remain open for investigation.
Quantitative Structure-Property Relationships: How does the C7-methyl group quantitatively affect the acidity (pKa) of both the carboxylic acid moiety and the indole N-H proton? Understanding these fundamental electronic effects is crucial for predicting ionization states under physiological conditions.
Conformational Analysis: What is the preferred three-dimensional conformation of the 2-oxoacetic acid side chain relative to the plane of the indole ring? The rotational freedom around the C3-C(O) bond could significantly influence how the molecule fits into a binding pocket, yet this is often underexplored.
Metabolic Fate: What are the primary metabolic pathways for this compound? While related indole derivatives are known to undergo processes like glucuronidation, the specific metabolic stability and products of the 7-methyl substituted variant are likely uncharacterized. mdpi.com
Photophysical Properties: Do the electronic perturbations from the 7-methyl and 3-glyoxylyl groups impart any interesting photophysical (fluorescence, phosphorescence) properties to the indole scaffold? Such properties could be exploited for developing molecular probes.
Future fundamental research should focus on detailed physical-organic studies to answer these questions, providing a more complete chemical profile of the molecule.
Broader Implications for Chemical Biology and Synthetic Design
The true value of this compound in the broader scientific context lies in its role as a versatile scaffold for synthetic diversification and as a tool for chemical biology. The indole-3-glyoxylic acid core serves as a powerful starting point for creating libraries of more complex molecules. nih.govchembk.com
For synthetic design, the carboxylic acid and the ketone functionalities of the side chain, along with the indole N-H, provide three distinct points for chemical modification. This allows for the systematic synthesis of amides, esters, and other derivatives to probe structure-activity relationships (SAR). This strategy is central to modern medicinal chemistry, as seen in the development of indole-based compounds for a wide range of therapeutic targets. nih.govnih.govnih.gov
In chemical biology, compounds derived from this scaffold serve as valuable tools to probe biological systems. For example, its use as a precursor for antibiotic enhancers demonstrates a strategy to combat antimicrobial resistance by potentiating the effects of existing drugs. researchgate.net The general approach of using a privileged indole scaffold and decorating it with functional groups to target specific biological processes, such as protein-protein interactions or enzyme activity, is a cornerstone of contemporary drug discovery and chemical probe development. nih.govmdpi.com The continued exploration of derivatives of this compound and related structures will undoubtedly contribute to the design of new bioactive agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
